Reactive Blue 4

Overview

Description

Mechanism of Action

Target of Action

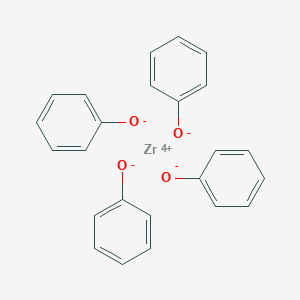

Reactive Blue 4, an anthraquinone dye, primarily targets copper ions (Cu2+), L-arginine (Arg), and L-cysteine (Cys) in aqueous media . It is also used for labeling antibodies .

Mode of Action

This compound interacts with its targets through a colorimetric approach. The presence of Cu2+ leads to naked-eye color and spectral changes according to the binding site-signaling subunit approach . The RB4-Cu2+ complex is then applied for Cys and Arg through different recognition pathways. The optical signals for Arg are observed due to its association involving the amino group, as well as the participation of the carboxylate group in a bidentate form to the complex, while selective behavior for Cys is explained by a metal displacement mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the interaction of the dye with copper ions and amino acids. The dye can capture metal ions from organometallic systems, and the organic part can be displaced by them . The dye degradation takes place by ready scission of SO3H groups, and oxidation of the mainframe chromophore (anthraquinone group) .

Pharmacokinetics

It’s known that the dye can tolerate a high concentration of 2,500 mg/l as well as 10% salt concentration and a wide range of ph values (4–9) .

Result of Action

This compound has been found to be phytotoxic, cytotoxic, and genotoxic . It is used as a tracer to assess apical leakage in dental fillings and is routinely used to stain proteins on electrophoretic gels .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, salt concentration, and the presence of other ions. For instance, it can tolerate a wide range of pH values (4–9) and a high salt concentration of 10% . The dye’s action is also influenced by the presence of copper ions and specific amino acids .

Biochemical Analysis

Biochemical Properties

Reactive Blue 4 has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a colorimetric chemosensor for the sequential determination of multiple analytes with different optical responses in aqueous media . It has also been used in affinity chromatography for protein separations .

Cellular Effects

This compound has been reported to have phytotoxic, cytotoxic, and genotoxic effects . It has been shown to affect the growth and proliferation of cells

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with copper ions, leading to color and spectral changes . This interaction forms a complex that can be used for the detection of cysteine and arginine through different recognition pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a rapid adsorption rate, reaching equilibrium within a few hours

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to be effectively degraded by the white rot fungus Antrodia P5 . The degradation process involves multiple peroxidase enzymes, including Lignin Peroxidase, Manganese Peroxidase, Laccase, and Dye Decolorization Peroxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are influenced by various factors. For example, the dye’s interaction with copper ions can affect its distribution within a system .

Preparation Methods

Synthetic Routes and Reaction Conditions

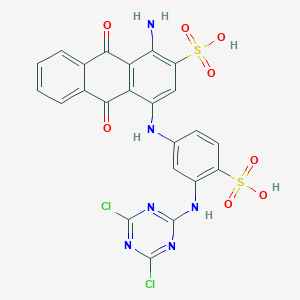

Reactive Blue 4 is synthesized starting from bromaminic acid, which undergoes a condensation reaction with m-phenylenediamine-4-sulfonic acid. This intermediate product is then further condensed with cyanuric chloride. The final product is obtained through salting out, filtration, and drying processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes precise temperature control, pH adjustments, and the use of specific catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Reactive Blue 4 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the dye into simpler compounds.

Substitution: The reactive groups in this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Various nucleophiles can be used to substitute the reactive groups in the dye.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acid derivatives, while reduction can yield simpler aromatic amines .

Scientific Research Applications

Reactive Blue 4 has a wide range of applications in scientific research:

Chemistry: Used as a reactive dye in various chemical processes and studies.

Comparison with Similar Compounds

Similar Compounds

Procion red MX-5B: Another reactive dye with similar applications in protein staining and textile dyeing.

Cibacron blue 3GA: Used in affinity chromatography and protein purification.

Reactive blue 4: Similar in structure and used for similar purposes.

Uniqueness

This compound is unique due to its specific reactivity and binding properties, making it particularly effective in applications requiring strong covalent bonding. Its ability to inhibit L-type pyruvate kinase also sets it apart from other dyes .

Properties

IUPAC Name |

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLULCVBFCRQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4499-01-8 (di-hydrochloride salt) | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065412 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-20-4 | |

| Record name | Reactive Blue 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion blue MX-R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(2'-(4',6'-dichloro-s-triazin-2-yl)amino)phenylamino)9,10-dihydro-9,10-dioxoanthracene-2,4'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reactive Blue 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3J92M47JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Reactive Blue 4 (RB4), a dichlorotriazinyl structural analog of Cibacron Blue F3G-A, acts as an affinity label for various enzymes. It irreversibly inactivates horse liver alcohol dehydrogenase by binding to the thiol side chain of Cys-174 in the enzyme's catalytic domain. [, ] This interaction leads to a loss of enzyme activity. [, ] Similarly, RB4 modifies recombinant ricin A chain, resulting in significant activity loss in an in vitro translation assay. [] The dye binds to a region near the active site cleft, potentially interfering with substrate binding. [] RB4 also inhibits L-type pyruvate kinase by binding to two sites, one of which is protected by Mg²⁺. []

ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. For detailed spectroscopic data, please refer to specialized chemical databases and literature focusing on RB4's structural analysis.

ANone: The provided research focuses on RB4's applications in biological systems and wastewater treatment, primarily exploring its interactions with enzymes and adsorption properties. Data on its compatibility with other materials or stability under various conditions beyond these applications is limited in these abstracts.

A: RB4 itself does not exhibit catalytic properties based on the provided research. Instead, it functions as an affinity label for enzymes or as a model pollutant in wastewater treatment studies focusing on adsorption and degradation processes. [, , , , , , , , , , , , , ]

A: Yes, one study investigated the interaction of RB4 with single-walled carbon nanotubes (SWCNTs) using density functional theory calculations. [] Results suggest that electrostatic interactions drive the adsorption of RB4 onto SWCNTs. []

A: Research indicates that the presence of the dichlorotriazinyl group in RB4 is crucial for its inhibitory activity. [] When this group is replaced with a methoxy group, the modified RB4 loses its ability to inactivate horse liver alcohol dehydrogenase. [] This highlights the importance of the reactive chlorine atoms in the triazine ring for RB4's interaction with target enzymes.

ANone: Information on specific formulation strategies to enhance RB4 stability, solubility, or bioavailability is limited in the provided abstracts. The research primarily focuses on its applications as an affinity label and its removal from wastewater.

A: While the provided abstracts do not directly mention specific SHE regulations for RB4, several studies focus on its removal from wastewater, indicating its potential environmental impact and the need for responsible management. [, , , , , , , , , , , ] For detailed information on SHE regulations, consult relevant regulatory agencies and safety data sheets.

ANone: Several analytical methods were employed in the studies, including:

- High-performance liquid chromatography (HPLC): Used to separate and identify peptides resulting from enzymatic digestion of RB4-labeled proteins. [, ] Also employed to analyze the degradation products of RB4 in biodegradation studies. []

- UV-Vis Spectroscopy: Utilized to monitor the decolorization and degradation of RB4 in various treatment processes. [, , , , , , , , ]

- Fourier-transform infrared (FTIR) spectroscopy: Used to characterize the surface of adsorbents before and after RB4 adsorption, providing insights into the interaction mechanism. [, , , , ]

- Scanning electron microscopy (SEM): Employed to visualize the surface morphology of adsorbent materials and observe changes after RB4 adsorption. [, , , , ]

- Total Organic Carbon (TOC) analysis: Used to assess the mineralization of RB4 during degradation processes, indicating the complete breakdown of organic molecules. [, ]

A: RB4, a common textile dye, poses environmental risks due to its persistence in water bodies. [, , , , , , , ] Various strategies for its degradation have been explored, including:

- Photocatalytic Degradation: Using photocatalysts like Nd-doped ZnO [], quantum-sized ZnO [], and TiO2 [, ] under UV or visible light irradiation.

- Sonocatalytic Degradation: Employing ultrasound in combination with catalysts like Fe (III)/TiO2 to enhance dye degradation. []

- Fenton and Modified Fenton Reactions: Utilizing pyrite ash as a catalyst in Fenton reactions for RB4 degradation. []

- Biosorption: Utilizing various biomass sources like Rhizopus oryzae [, ], Amphiroa foliacea seaweed [], and Corynebacterium glutamicum [] as adsorbents for RB4 removal.

- Zero-valent metal nanoparticles: Investigating the degradation of RB4 using zero-valent copper nanoparticles (nZVC) [] and zero-valent iron. []

ANone: The provided research focuses primarily on RB4's adsorption properties and degradation pathways, with limited information on its dissolution and solubility in various media. More specialized studies are needed to understand these aspects.

A: Although the provided abstracts don't directly address RB4's biocompatibility, its use as a model pollutant in wastewater treatment suggests potential toxicity concerns. [, , , , , , , ] Additionally, studies exploring the use of fungal and bacterial strains for RB4 degradation indicate its susceptibility to biodegradation processes. [, , , , ]

ANone: Yes, the research on RB4 spans multiple disciplines, including:

- Biochemistry and Enzymology: Investigating RB4's interaction with enzymes like alcohol dehydrogenase and pyruvate kinase, providing insights into their structure and function. [, , , ]

- Environmental Science and Engineering: Exploring RB4's removal from wastewater using various techniques like adsorption, photocatalysis, and biodegradation. [, , , , , , , , , , , , ]

- Materials Science: Utilizing materials like carbon nanotubes, activated carbon, and modified biomass as adsorbents for RB4 removal, highlighting the role of material properties in adsorption processes. [, , , , , ]

- Chemistry and Chemical Engineering: Studying the degradation pathways of RB4 using advanced oxidation processes and exploring the kinetics and mechanisms involved. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)